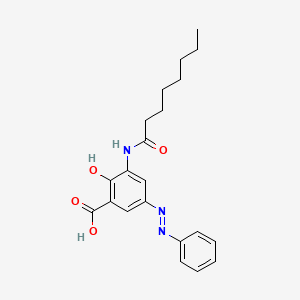![molecular formula C19H16O3 B14350580 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- CAS No. 90834-21-2](/img/no-structure.png)
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction between 4-methoxybenzaldehyde and 6-methyl-2H-1-benzopyran-2-one. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives.
2H-1-Benzopyran-2-one, 4-hydroxy-: Commonly used in the study of anticoagulant properties.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its potential antioxidant activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and methyl groups enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
Propriétés
| 90834-21-2 | |
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)ethenyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C19H16O3/c1-13-3-10-18-17(11-13)15(12-19(20)22-18)7-4-14-5-8-16(21-2)9-6-14/h3-12H,1-2H3 |
Clé InChI |
GYVGYDLHIBVHNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
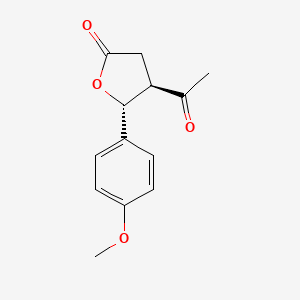
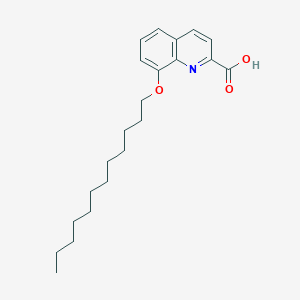
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

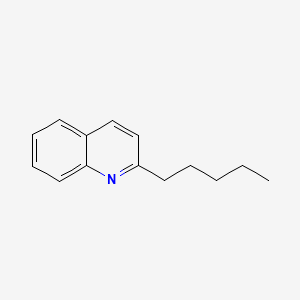
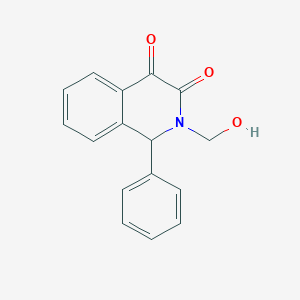
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
